Introduction: The Strategic Importance of the 4-Arylpiperidine Scaffold
Introduction: The Strategic Importance of the 4-Arylpiperidine Scaffold
An In-Depth Technical Guide to 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The 4-arylpiperidine motif is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis of numerous centrally active therapeutic agents. Its rigid framework allows for precise spatial orientation of substituents, which is critical for high-affinity interactions with biological targets. This scaffold is famously embedded in the structure of potent analgesics like pethidine and the fentanyl series of opioids.[1][2] The subject of this guide, 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride, is a specific derivative designed for research and development. The incorporation of a tert-butyl group on the phenyl ring is a deliberate modification intended to modulate the compound's physicochemical and pharmacological properties, such as lipophilicity, metabolic stability, and receptor binding conformation. The hydrochloride salt form enhances its stability and aqueous solubility, rendering it suitable for laboratory use.[3] This guide provides a comprehensive overview of its synthesis, chemical properties, and its strategic application in drug discovery.
Physicochemical and Structural Properties
The fundamental characteristics of 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride and its key precursors are summarized below. While experimental data for the final product is limited as it is a research compound, the properties of its core structures provide critical context for its handling and application.
| Property | Value | Source |
| IUPAC Name | 4-[4-(tert-butyl)phenyl]piperidine hydrochloride | - |
| Molecular Formula | C₁₅H₂₄ClN | Santa Cruz Biotechnology |
| Molecular Weight | 253.81 g/mol | Santa Cruz Biotechnology |
| SMILES String | CC(C)(C)c1ccc(cc1)C1CCNCC1.Cl | - |
| Appearance | Solid | - |
| Melting Point | Not available (for hydrochloride salt). The free base, 4-phenylpiperidine, melts at 61-65 °C.[4] | Sigma-Aldrich[4] |
| Boiling Point | Not available. The synthetic precursor, 4-tert-butylpyridine, boils at 196-197 °C.[5] | Ossila[5] |
| Storage | Store at 2-8 °C, away from moisture. | General recommendation |
Synthesis and Characterization: A Validated Approach
The synthesis of 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride can be reliably achieved through a robust and well-documented three-step sequence. This pathway leverages modern catalytic methods to ensure high efficiency and scalability.
Caption: Proposed synthetic workflow for 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride.
Experimental Protocol: Synthesis
Causality: This protocol is designed for reliability and purity. The Suzuki-Miyaura coupling is chosen for its exceptional functional group tolerance and high yields in forming biaryl systems.[6][7] Catalytic transfer hydrogenation is selected over traditional high-pressure hydrogenation for its operational simplicity and safety, providing a highly efficient means to saturate the pyridine ring without requiring specialized equipment.[8][9]
Step 1: Suzuki-Miyaura Coupling to form 4-(4-tert-Butylphenyl)pyridine
-
To a reaction vessel purged with an inert gas (e.g., Argon), add 4-chloropyridine (1.0 eq), 4-tert-butylphenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Heat the mixture to reflux (approx. 85-90 °C) and stir vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, separate the organic layer. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 4-(4-tert-butylphenyl)pyridine.
Step 2: Catalytic Transfer Hydrogenation to form 4-[4-(tert-Butyl)phenyl]piperidine
-
In a clean reaction flask, dissolve 4-(4-tert-butylphenyl)pyridine (1.0 eq) in a mixture of formic acid and triethylamine (e.g., 5:2 azeotrope).
-
Add a rhodium catalyst, such as Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)₂]BF₄, 0.01 eq).
-
Heat the reaction mixture to 60-70 °C for 24 hours. The progress of the reduction should be monitored by GC-MS.
-
Once the reaction is complete, cool the mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the free base, 4-[4-(tert-Butyl)phenyl]piperidine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified free base from Step 2 in anhydrous diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution, 1.1 eq) dropwise with stirring.
-
A white precipitate of 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride will form.
-
Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Role in Medicinal Chemistry: The Conformational Impact of the tert-Butyl Group
The strategic placement of the tert-butyl group at the para-position of the phenyl ring is a key feature of this molecule. In the context of the flexible 4-phenylpiperidine scaffold, this bulky substituent has a profound impact on the conformational equilibrium of the molecule, which in turn dictates its interaction with receptor binding pockets.
Conformational studies on related 4-alkyl-4-phenylpiperidines have demonstrated that smaller alkyl groups allow for an equilibrium between phenyl-equatorial and phenyl-axial conformations.[10] However, the steric bulk of a tert-butyl group is significant enough to lock the phenyl ring into a predominantly axial orientation to avoid unfavorable steric interactions with the piperidine ring.[11]
Caption: The tert-butyl group forces a phenyl-axial conformation.
This conformational restriction is critical for probing structure-activity relationships (SAR). For biological targets that preferentially bind the phenyl-axial conformer, 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride serves as an invaluable tool to validate binding hypotheses and optimize ligand design. Studies have shown that this axial conformation can significantly influence affinity and efficacy at opioid receptors.[11]
Pharmacological Profile and Screening Protocols
Based on extensive literature on the 4-phenylpiperidine scaffold, the primary pharmacological targets for this compound class are opioid receptors, particularly the mu-opioid receptor (MOR).[11][12] The molecule serves as a flexible fragment of morphine and related benzomorphan analgesics. Therefore, a logical first step in characterizing 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride is to assess its binding affinity for opioid receptors.
Experimental Protocol: Mu-Opioid Receptor (MOR) Radioligand Binding Assay
Causality: This assay provides a direct measure of the compound's affinity for the MOR target. It is a foundational experiment in pharmacology to quantify the strength of the ligand-receptor interaction (expressed as the inhibition constant, Ki) before proceeding to more complex functional assays.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize membranes from a cell line stably expressing the human mu-opioid receptor (e.g., CHO-hMOR cells). Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay Buffer (50 mM Tris-HCl, pH 7.4).
-
Test compound (4-[4-(tert-Butyl)phenyl]piperidine hydrochloride) at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Radioligand (e.g., [³H]DAMGO at a final concentration near its Kd value).
-
Membrane homogenate.
-
For non-specific binding control wells, add a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Safety and Handling
As a research chemical, 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride lacks comprehensive toxicological data. However, based on the known hazards of the piperidine chemical class and related structures, stringent safety precautions are required.
-
Hazard Profile: The piperidine scaffold is associated with toxicity and corrosivity.[13] Structurally related compounds often cause skin, eye, and respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid creating dust. Do not breathe dust or vapor. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-[4-(tert-Butyl)phenyl]piperidine hydrochloride is a strategically designed molecular probe for drug discovery and development. Its synthesis is achievable through reliable, modern chemical methods. The defining feature of this compound—the bulky tert-butyl group—serves to enforce a specific phenyl-axial conformation, making it an exceptional tool for investigating structure-activity relationships at CNS targets, most notably the opioid receptors. By providing a conformationally restricted ligand, it allows researchers to dissect the precise structural requirements for high-affinity binding and functional activity, thereby guiding the rational design of next-generation therapeutics.
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Wang, C., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Angewandte Chemie International Edition, 52(2), 659-663. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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